Myristoyl ethanolamide

Description

The CIR Expert Panel concluded that the ethanolamides listed subsequently are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating. The Expert Panel cautioned that these ingredients should not be used in cosmetic products in which N-nitroso compounds may be formed...Myristamide MEA

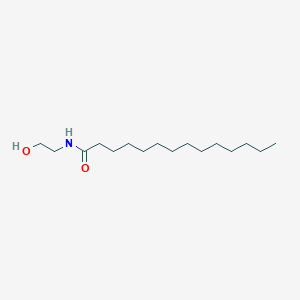

Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)17-14-15-18/h18H,2-15H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIXEZNTXMFXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042452 | |

| Record name | N-Myristoylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Tetradecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

142-58-5 | |

| Record name | N-Myristoylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)tetradecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Myristoylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)myristamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTIC MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CYG57WXZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-HYDROXYETHYL)TETRADECANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Myristoyl Ethanolamide Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl ethanolamide (MEA) is a member of the N-acylethanolamine (NAE) family of bioactive lipids, which are involved in a wide array of physiological processes, including neuromodulation, inflammation, and energy balance. While less studied than its more famous counterparts such as anandamide (B1667382) and palmitoylethanolamide (B50096), MEA is an endogenous signaling molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound, detailing the enzymatic steps, precursor molecules, and regulatory mechanisms. It includes available quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic and signaling pathways to serve as a resource for researchers in lipid biochemistry and drug development.

Introduction to this compound

This compound, also known as N-myristoylethanolamine, is an endogenous fatty acid amide. It belongs to the family of N-acylethanolamines, which are lipid mediators that typically consist of a fatty acid linked to an ethanolamine (B43304) moiety via an amide bond.[1][2][3][4][5][6] While myristic acid is found at low levels in the cerebrospinal fluid of rats, the specific roles and the full significance of its ethanolamide derivative are still under investigation.[1][2][3][4][5][6] The biosynthesis and degradation of MEA are tightly regulated by a series of enzymes that control its cellular and tissue levels, thereby modulating its signaling functions.

The Core Biosynthesis Pathway of this compound

The primary route for the biosynthesis of this compound, like other NAEs, is a two-step enzymatic process that originates from membrane phospholipids (B1166683). This pathway is often referred to as the "N-acylation-phosphodiesterase" pathway.

Step 1: Formation of N-Myristoyl-Phosphatidylethanolamine (NMPE)

The initial step involves the transfer of a myristoyl group from a donor phospholipid, typically at the sn-1 position of phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by an N-acyltransferase (NAT) , resulting in the formation of N-myristoyl-phosphatidylethanolamine (NMPE).[7][8]

Several types of N-acyltransferases have been identified, and their substrate specificity can influence the profile of NAEs produced. While a calcium-dependent NAT has been described, the precise enzyme with a preference for myristoyl-CoA or myristoyl-containing phospholipids for the synthesis of NMPE has not been fully characterized.[9] Members of the phospholipase A/acyltransferase (PLA/AT) family have also been shown to possess N-acyltransferase activity.[9]

Step 2: Hydrolysis of NMPE to this compound

The newly formed NMPE, a phospholipid with three acyl chains, is then hydrolyzed to release this compound. The canonical pathway involves a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) .[8][10] This enzyme cleaves the glycerophosphate-ethanolamine bond of NMPE, yielding MEA and phosphatidic acid.[8]

It is important to note that NAPE-PLD-independent pathways for NAE biosynthesis have also been identified, particularly in the brain.[10] These alternative routes may involve the sequential action of other phospholipases and hydrolases, such as α/β-hydrolase domain-containing protein 4 (ABHD4) and glycerophosphodiester phosphodiesterase 1 (GDE1), which can process NAPE to NAE through intermediate steps.

Degradation of this compound

The signaling activity of this compound is terminated through enzymatic degradation. Two primary enzymes are responsible for the hydrolysis of NAEs:

-

Fatty Acid Amide Hydrolase (FAAH): This integral membrane enzyme, belonging to the serine hydrolase family, is a key regulator of NAE levels in the brain and liver.[11][12][13][14][15] FAAH hydrolyzes this compound into myristic acid and ethanolamine.[12][14] While FAAH acts on a range of fatty acid amides, its efficiency can vary depending on the length and saturation of the acyl chain.[1]

-

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): This lysosomal enzyme, a member of the choloylglycine hydrolase family, also catalyzes the hydrolysis of NAEs.[16][17] NAAA exhibits a preference for saturated NAEs and has an acidic pH optimum, consistent with its localization in lysosomes.[7][11][17][18]

Signaling Pathways of this compound

The specific signaling pathways activated by this compound are not as well-defined as those for other NAEs. However, based on the known targets of related N-acylethanolamines, several potential signaling pathways can be postulated:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) are known to exert their anti-inflammatory and metabolic effects through the activation of PPARα.[17][19][20][21][22] Given the structural similarity, it is plausible that this compound may also interact with and modulate the activity of PPARα or other PPAR isoforms.

-

Cannabinoid Receptors (CB1 and CB2): While anandamide is the primary endogenous ligand for cannabinoid receptors, other NAEs can also interact with these receptors, albeit with lower affinity.[1][23][24][25] Further research is needed to determine the binding affinity and functional activity of this compound at CB1 and CB2 receptors.

-

Transient Receptor Potential (TRP) Channels: Some NAEs can modulate the activity of TRP channels, such as TRPV1.[5][13][26][27][28] Whether this compound can directly activate or sensitize these channels remains to be elucidated.

-

G-Protein Coupled Receptors (GPRs): GPR55 and GPR119 have been identified as receptors for certain NAEs, including PEA and OEA.[11][15][18][29][30] The potential interaction of this compound with these and other orphan GPRs is an area for future investigation.

Quantitative Data

Quantitative data specifically for the biosynthesis of this compound is limited in the literature. Most kinetic studies of the enzymes involved in NAE metabolism have focused on other substrates like anandamide or palmitoylethanolamide. The following table summarizes available data for related reactions, which can serve as a proxy until more specific data for this compound becomes available.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism/System | Reference(s) |

| S. cerevisiae N-Myristoyltransferase | Myristoyl-CoA | ~5 | 13.8 s-1 (kcat) | S. cerevisiae | [31] |

| NAPE-PLD | N-palmitoyl (C16:0) PE | - | - | Mouse Brain | [32] |

| NAPE-PLD | N-arachidonoyl (C20:4) NAPE | - | - | Mouse Brain | [32] |

| NAAA | Palmitoylethanolamide (PEA) | ~50 | - | Recombinant Human | [7] |

| FAAH | Anandamide | ~10-20 | - | Rat Brain | [1] |

Note: The data for N-Myristoyltransferase pertains to protein N-myristoylation, not directly to NMPE synthesis, but provides an indication of the enzyme's affinity for myristoyl-CoA.

Experimental Protocols

Detailed experimental protocols are crucial for the study of this compound biosynthesis. Below are outlines for key experimental procedures.

N-Acyltransferase (NAT) Activity Assay

This protocol is adapted from general methods for measuring NAT activity and would need to be optimized for myristoyl-CoA and specific cell/tissue types.

Objective: To measure the enzymatic transfer of myristic acid from myristoyl-CoA to phosphatidylethanolamine to form N-myristoyl-phosphatidylethanolamine (NMPE).

Materials:

-

Cell or tissue homogenates (e.g., brain microsomes)

-

[³H]Myristoyl-CoA or unlabeled myristoyl-CoA

-

Phosphatidylethanolamine (PE) liposomes

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

-

Reaction termination solution (e.g., chloroform:methanol, 2:1, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid, 65:25:10, v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare cell or tissue homogenates and isolate the desired subcellular fraction (e.g., microsomes) by differential centrifugation.

-

Prepare PE liposomes by sonication or extrusion.

-

Set up the reaction mixture in a microcentrifuge tube containing assay buffer, cell/tissue homogenate, and PE liposomes.

-

Initiate the reaction by adding [³H]Myristoyl-CoA.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).

-

Terminate the reaction by adding the chloroform:methanol solution to extract the lipids.

-

Centrifuge to separate the phases and collect the lower organic phase.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate NMPE from the unreacted substrates.

-

Visualize the lipids (e.g., with iodine vapor) and scrape the spot corresponding to NMPE into a scintillation vial.

-

Add scintillation fluid and quantify the amount of [³H]NMPE formed using a scintillation counter.

NAPE-PLD Activity Assay

This protocol is based on methods for measuring NAPE-PLD activity using radiolabeled substrates.[9][14][33]

Objective: To measure the hydrolysis of N-myristoyl-phosphatidylethanolamine (NMPE) to this compound (MEA).

Materials:

-

Cell or tissue homogenates, or purified NAPE-PLD enzyme

-

Radiolabeled N-[¹⁴C]myristoyl-phosphatidylethanolamine or similar labeled NMPE substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with or without 10 mM CaCl₂)[14]

-

Reaction termination solution (e.g., chloroform:methanol, 2:1, v/v)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter and fluid

Procedure:

-

Synthesize or obtain radiolabeled NMPE.

-

Incubate the enzyme source (homogenate or purified protein) with the radiolabeled NMPE in the assay buffer.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and extract the lipids using a chloroform:methanol mixture.

-

Separate the product, radiolabeled MEA, from the substrate, NMPE, using TLC.

-

Quantify the amount of radioactive MEA formed using a scintillation counter.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.[3][32][34][35][36]

Objective: To quantify the levels of this compound in a biological matrix (e.g., brain tissue).

Materials:

-

Biological tissue (e.g., mouse brain)

-

Internal standard (e.g., this compound-d4)

-

Homogenization buffer

-

Lipid extraction solvent (e.g., chloroform:methanol or ethyl acetate)

-

Solid-phase extraction (SPE) columns (optional, for sample cleanup)

-

LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Homogenize the tissue in a suitable buffer, after adding the internal standard.

-

Perform a liquid-liquid extraction of the lipids from the homogenate.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

-

(Optional) Further purify the sample using SPE to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the lipids using a suitable C18 reversed-phase column with a gradient elution (e.g., water and methanol/acetonitrile with additives like formic acid or ammonium (B1175870) acetate).

-

Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound would need to be determined empirically.

-

Visualizations

This compound Biosynthesis and Degradation Pathway

Experimental Workflow for LC-MS/MS Quantification

Potential Signaling Pathways of this compound

Conclusion and Future Directions

The biosynthesis of this compound follows the general pathway established for other N-acylethanolamines, involving the sequential action of an N-acyltransferase and a phospholipase D. While the core enzymatic players have been identified, there is a significant need for research focused specifically on this compound to elucidate the precise enzymes involved, their kinetic properties, and the substrate preferences that lead to the formation of this particular NAE. Furthermore, the downstream signaling pathways and physiological functions of this compound remain largely unexplored. Future research should aim to:

-

Identify and characterize the specific N-acyltransferases that preferentially utilize myristoyl-CoA or myristoyl-containing phospholipids.

-

Determine the kinetic parameters of the biosynthetic and degradative enzymes with myristoyl-specifc substrates.

-

Elucidate the specific receptor targets and downstream signaling cascades activated by this compound.

-

Investigate the physiological and pathophysiological roles of this compound in various biological systems.

A deeper understanding of the this compound biosynthesis pathway will not only enhance our knowledge of lipid signaling but may also open up new avenues for the development of therapeutic agents targeting the enzymes and receptors involved in its metabolism and signaling.

References

- 1. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection of myristoyl CoA:protein N-myristoyltransferase activity by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cannabinoid activation of PPARα; a novel neuroprotective mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oleoylethanolamide Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]

- 21. researchgate.net [researchgate.net]

- 22. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 30. khu.elsevierpure.com [khu.elsevierpure.com]

- 31. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 32. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]

- 35. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Myristoyl Ethanolamide: A Technical Guide

Myristoyl ethanolamide, also known as N-(2-hydroxyethyl)-tetradecanamide, is a fatty acid amide belonging to the family of N-acylethanolamines (NAEs).[1][2][3] These molecules, which include the well-known endocannabinoid anandamide, are endogenous lipid mediators involved in a variety of physiological processes.[4][5] While myristic acid is found at low levels in rat cerebrospinal fluid, the specific roles of this compound are still under investigation.[1][3][5] The growing interest in NAEs for therapeutic applications necessitates efficient and specific synthesis methods. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical routes, which often require harsh conditions that can lead to undesirable side products and affect the final product's color and purity.[6][7]

This guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on lipase-catalyzed methods. It covers the natural biosynthetic pathways, optimized reaction parameters, and detailed experimental protocols for researchers in drug discovery and lipid science.

In Vivo Biosynthesis of N-Acylethanolamines

In biological systems, NAEs like this compound are synthesized via the "N-acylation-phosphodiesterase pathway".[4] This process involves two primary enzymatic steps. First, an N-acyltransferase (NAT) enzyme catalyzes the transfer of a fatty acyl group, such as myristoyl, from the sn-1 position of a phospholipid (like phosphatidylcholine) to the primary amine of phosphatidylethanolamine (B1630911) (PE).[8][9] This reaction forms an N-acyl-phosphatidylethanolamine (NAPE) intermediate. Subsequently, a specific phospholipase D, known as NAPE-PLD, hydrolyzes the NAPE molecule to release the N-acylethanolamine and phosphatidic acid.[4][9] Recent studies have also revealed the existence of NAPE-PLD-independent pathways for NAE formation.[4]

Caption: In vivo biosynthesis pathway of N-Acylethanolamines (NAEs).

In Vitro Enzymatic Synthesis: Lipase-Catalyzed Amidation

Lipases (EC 3.1.1.3) are highly versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments.[10] However, in non-aqueous or micro-aqueous media, their activity can be reversed to catalyze esterification, transesterification, and amidation reactions.[10] This property is exploited for the synthesis of this compound from myristic acid (or its esters) and ethanolamine (B43304). The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (often supplied as Novozym 435), is particularly advantageous as it simplifies enzyme recovery and reuse, enhancing process economics.[6][7][11]

The primary reaction is a direct condensation (amidation) between myristic acid and ethanolamine, releasing a molecule of water.

Myristic Acid + Ethanolamine ⇌ this compound + Water

The efficiency and yield of the enzymatic synthesis are governed by several factors. The optimization of these parameters is critical for achieving high conversion rates and product purity.

| Parameter | Condition/Range | Rationale & Observations | References |

| Enzyme | Immobilized Lipases (e.g., Candida antarctica lipase B, Rhizomucor miehei lipase) | Immobilized enzymes offer superior stability in organic solvents and are easily reusable. C. antarctica lipase (Novozym 435) is frequently cited for its high efficiency in amide and ester synthesis. | [6][7][11] |

| Substrates | Myristic Acid & Ethanolamine; or Myristic Acid Ester & Ethanolamine | Direct amidation uses the free fatty acid. Transacylation using a fatty acid ester (e.g., ethyl or methyl myristate) can accelerate the reaction and avoid the formation of an inhibitory ion-pair between the acid and amine substrates. | [12] |

| Molar Ratio | 1:1 (Acid:Amine) | An equimolar ratio is typically used for direct amidation. For transamidation from an ester, an excess of ethanolamine may be used to drive the reaction forward. | [6][7] |

| Solvent | Hexane (B92381), Acetonitrile (B52724), n-Heptane | A non-polar organic solvent is necessary to shift the reaction equilibrium towards synthesis. Hexane and acetonitrile are effective, with acetonitrile showing success in accelerating transacylation reactions. The solvent also influences the solubility of substrates and products. | [6][12][13] |

| Temperature | 50 - 70 °C | Temperature significantly influences reaction rate. Optimal temperatures are typically between 50-70°C. Higher temperatures can increase reaction speed but may lead to enzyme denaturation. | [6][11][13][14] |

| Water Activity | Minimal / Controlled | A small amount of water is essential for lipase activity, but excess water (produced during the reaction) promotes the reverse hydrolytic reaction. Continuous water removal or the use of molecular sieves can improve yield, though some studies report reduced formation with sieves. | [7][10][13] |

| Enzyme Load | 10 - 30% (w/w of substrates) | Higher enzyme concentrations generally lead to faster conversion rates. An economic balance must be struck due to the cost of the enzyme. | [6][11] |

| Agitation | Continuous Shaking/Stirring | Agitation is required to overcome mass transfer limitations between the immobilized enzyme and the substrates dissolved in the organic medium. | [13] |

The following table summarizes results from various studies on the enzymatic synthesis of related N-acyl ethanolamides and esters, which provide a benchmark for the synthesis of this compound.

| Product | Enzyme | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-acyl ethanolamine | Lipase | Fatty Acid Ethyl Ester, Ethanolamine | Acetonitrile | - | 1.5 | 92 (mole %) | [12] |

| Oleoylethanolamide | Candida antarctica Lipase | Oleic Acid, Ethanolamine | Hexane | 65 | 6 | High | [6] |

| Isopropyl Myristate | Bacillus cereus Lipase (immobilized) | Myristic Acid, Isopropanol | n-Heptane | 65 | 15 | 66 (mM from 100 mM) | [13] |

| Myristyl Myristate | Candida antarctica Lipase (Novozym 435) | Myristic Acid, Myristyl Alcohol | - | 60 | - | High | [7] |

Experimental Protocol: Synthesis of this compound

This section provides a representative protocol for the synthesis of this compound based on established methods for analogous compounds.[6][13]

-

Myristic Acid (≥98% purity)

-

Ethanolamine (≥99% purity)

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

n-Hexane (anhydrous)

-

Sodium Hydroxide (for titration)

-

Ethanol (for titration)

-

Phenolphthalein indicator

The general workflow involves reaction setup, incubation, enzyme removal, and product crystallization.

Caption: General experimental workflow for lipase-catalyzed synthesis.

-

Substrate Preparation : In a sealed reaction vessel (e.g., a 100 mL Erlenmeyer flask), combine myristic acid (e.g., 10 mmol, 2.28 g) and an equimolar amount of ethanolamine (10 mmol, 0.61 g).

-

Solvation : Add an appropriate volume of n-hexane (e.g., 15 mL) to the vessel.

-

Enzyme Addition : Add the immobilized lipase (e.g., 30% of the total substrate weight, ~0.87 g).

-

Reaction Incubation : Seal the vessel and place it in an orbital shaker incubator set to 65°C and 200 rpm.

-

Monitoring : The reaction progress can be monitored by taking small aliquots over time and determining the remaining free fatty acid concentration via titration with standardized NaOH.

-

Enzyme Removal : After the desired conversion is reached (e.g., 6-12 hours), cool the reaction mixture to room temperature. Remove the immobilized lipase by filtration. The enzyme can be washed with fresh hexane, dried, and stored for reuse.

-

Product Purification : Add excess cold hexane (e.g., 30 mL) to the filtrate to induce precipitation of the this compound.[6] Place the mixture at a low temperature (e.g., 4-6°C) for 1-2 hours to maximize crystallization.

-

Isolation : Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane.

-

Drying : Dry the final product under vacuum to remove residual solvent. The purity can be confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Conclusion

The enzymatic synthesis of this compound using lipases presents a robust, selective, and environmentally friendly methodology. By optimizing key parameters such as enzyme choice, solvent, and temperature, high yields of the desired N-acylethanolamine can be achieved under mild conditions. The use of immobilized enzymes further enhances the industrial viability of this process by allowing for catalyst recycling. This approach provides a powerful tool for researchers and drug development professionals to produce high-purity fatty acid amides for further biological and pharmacological investigation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Cayman Chemical [bioscience.co.uk]

- 3. This compound | CAS 142-58-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. amsbio.com [amsbio.com]

- 6. future4200.com [future4200.com]

- 7. researchgate.net [researchgate.net]

- 8. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic synthesis of amide surfactants from ethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of Myristoyl Ethanolamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl ethanolamide (MEA) is an endogenous fatty acid amide belonging to the N-acylethanolamine (NAE) family of lipid signaling molecules.[1] NAEs, including the well-studied palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), are involved in a variety of physiological processes, and their therapeutic potential is a subject of growing interest. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its molecular targets, signaling pathways, and metabolic fate. While direct research on this compound is less abundant than for its analogues, this guide synthesizes the available data and provides context based on the established pharmacology of the NAE class.

Biosynthesis and Degradation

The metabolism of this compound follows the general pathways established for N-acylethanolamines.

Biosynthesis:

This compound is synthesized "on-demand" from cell membranes. The primary pathway involves the transfer of a myristoyl group from a donor phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE) by an N-acyltransferase (NAT), forming N-myristoyl-phosphatidylethanolamine (NMPE). NMPE is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield this compound and phosphatidic acid.

Degradation:

The biological activity of this compound is terminated by enzymatic hydrolysis. The primary enzyme responsible for this is the fatty acid amide hydrolase (FAAH), which breaks down this compound into myristic acid and ethanolamine.[2] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), may also contribute to its degradation, particularly in acidic intracellular compartments.

Molecular Targets and Mechanism of Action

This compound is believed to interact with several molecular targets, primarily based on the pharmacology of its close structural analogues. These interactions underpin its potential physiological effects.

1. Fatty Acid Amide Hydrolase (FAAH)

This compound is a substrate and an inhibitor of FAAH.[2] By competing with other endocannabinoids like anandamide (B1667382) for hydrolysis by FAAH, this compound can increase the levels of these signaling lipids, an effect often referred to as the "entourage effect." This indirect mechanism may contribute significantly to its overall biological activity.

2. Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)

PPAR-α is a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. Several NAEs, including PEA and OEA, are known agonists of PPAR-α.[3] It is plausible that this compound also activates PPAR-α, leading to the transcription of genes with anti-inflammatory properties.

3. Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel involved in pain perception and inflammation. Some NAEs can directly activate and sensitize TRPV1 channels.[4] While direct evidence for this compound is pending, its structural similarity to other TRPV1-acting NAEs suggests it may also modulate this channel.

4. G-Protein Coupled Receptor 55 (GPR55)

GPR55 is an orphan receptor that is activated by some cannabinoids and other lipid signaling molecules. PEA has been shown to be an agonist of GPR55.[3] Therefore, it is hypothesized that this compound may also interact with GPR55, potentially influencing cellular signaling pathways related to inflammation and pain.

Quantitative Data

Direct quantitative data for the interaction of this compound with its molecular targets is limited. The following table summarizes the available information, including inferred data based on its structural homologues.

| Molecular Target | Parameter | Value | Species | Comments | Reference |

| FAAH | pI50 (inhibition of anandamide hydrolysis) | ~5 | Rat (brain) | Estimated based on the activity of C12 and C18 NAE homologues. | [2] |

| PPAR-α | EC50 | Not Determined | - | Activity is inferred from analogues like PEA (EC50 ≈ 3 µM). | [3] |

| TRPV1 | EC50 | Not Determined | - | Activity is inferred from other NAEs. | [4] |

| GPR55 | EC50 | Not Determined | - | Activity is inferred from analogues like PEA. | [3] |

Experimental Protocols

1. FAAH Inhibition Assay

-

Objective: To determine the inhibitory potency of this compound on the hydrolysis of a fluorescent FAAH substrate.

-

Materials: Recombinant human FAAH, fluorescent FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide), this compound, assay buffer (e.g., 50 mM Tris-HCl, pH 9.0), 96-well microplate, fluorescence plate reader.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute this compound to obtain a range of concentrations.

-

In a 96-well plate, add the FAAH enzyme to the assay buffer.

-

Add the different concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorescent FAAH substrate.

-

Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths specific to the fluorophore).

-

Calculate the rate of hydrolysis for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

-

2. PPAR-α Activation Assay

-

Objective: To assess the ability of this compound to activate PPAR-α in a cell-based reporter assay.

-

Materials: A cell line stably co-transfected with a PPAR-α expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., HepG2 cells), cell culture medium, this compound, a known PPAR-α agonist (positive control, e.g., GW7647), luciferase assay reagent, luminometer.

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or the positive control.

-

Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control (e.g., cell viability assay) to account for any cytotoxic effects.

-

Plot the fold induction of luciferase activity against the logarithm of the this compound concentration to determine the EC50 value.

-

Conclusion

This compound is an endogenous N-acylethanolamine with a mechanism of action that is likely multifaceted, involving direct and indirect interactions with several key signaling proteins. While direct quantitative data remains sparse, its structural similarity to well-characterized NAEs like PEA provides a strong basis for inferring its activity at targets such as FAAH, PPAR-α, TRPV1, and GPR55. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and to explore its potential as a therapeutic agent for inflammatory and pain-related disorders. This guide provides a foundational understanding for researchers and drug development professionals to build upon as more specific data becomes available.

References

- 1. amsbio.com [amsbio.com]

- 2. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Myristoyl Ethanolamide Signaling Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl ethanolamide (MEA) is an endogenous saturated N-acylethanolamine (NAE), a class of lipid signaling molecules that play crucial roles in various physiological processes. While less studied than its unsaturated counterparts like anandamide (B1667382) (AEA) or its longer-chain saturated analogue, palmitoylethanolamide (B50096) (PEA), MEA is an integral component of the endocannabinoid system (ECS) and related lipid signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the MEA signaling cascade, from its biosynthesis and degradation to its potential molecular targets and downstream effects. Due to the nascent stage of MEA-specific research, this guide also draws upon data from closely related saturated NAEs to build a putative signaling framework and provides adaptable experimental protocols for future investigations.

Biosynthesis and Degradation of this compound

The lifecycle of MEA is governed by a series of enzymatic steps responsible for its synthesis "on-demand" from membrane phospholipids (B1166683) and its subsequent degradation to terminate signaling.

Biosynthesis

The primary route for MEA synthesis involves a two-step pathway initiated from N-myristoyl-phosphatidylethanolamine (NMPE), a membrane phospholipid.

-

N-acylation of Phosphatidylethanolamine (B1630911) (PE): The synthesis is initiated by the transfer of a myristoyl group from a donor lipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent or -independent N-acyltransferase (NAT) .

-

Hydrolysis of N-Myristoyl-Phosphatidylethanolamine (NMPE): The resulting NMPE is then hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield this compound and phosphatidic acid.

Alternative pathways for NAE biosynthesis have been identified that may also contribute to MEA formation, particularly in NAPE-PLD-deficient conditions, involving enzymes such as ABHD4, GDE1, and PLA2.

Degradation

The termination of MEA signaling is primarily mediated by enzymatic hydrolysis.

-

Fatty Acid Amide Hydrolase (FAAH): The principal enzyme responsible for the degradation of a broad range of NAEs, including MEA, is the serine hydrolase FAAH. FAAH hydrolyzes MEA into myristic acid and ethanolamine (B43304).

-

N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): NAAA is a lysosomal cysteine hydrolase that preferentially hydrolyzes saturated NAEs like PEA. While its specific activity towards MEA is not well-characterized, it is a putative degradation enzyme for MEA.

Putative Molecular Targets and Signaling Pathways

Direct evidence for the molecular targets of MEA is limited. However, based on the known pharmacology of other saturated NAEs, several potential targets can be proposed.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Saturated NAEs, such as PEA, are known agonists of the nuclear receptor PPARα. Activation of PPARα leads to the regulation of genes involved in lipid metabolism and inflammation. It is plausible that MEA also acts as a PPARα agonist.

G Protein-Coupled Receptor 55 (GPR55)

GPR55 is an orphan receptor that has been implicated as a cannabinoid receptor. Some NAEs have been shown to modulate GPR55 activity. Further investigation is required to determine if MEA interacts with this receptor.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel involved in pain and inflammation. Certain NAEs can directly or indirectly modulate TRPV1 activity. The interaction of MEA with TRPV1 remains to be elucidated.

Quantitative Data

Quantitative data on the binding affinities and potencies of this compound for its putative targets are not extensively available in the scientific literature. The following table summarizes the limited and, in some cases, inferred data for MEA and provides comparative values for the more extensively studied N-acylethanolamines, anandamide (AEA) and palmitoylethanolamide (PEA). Researchers are encouraged to perform direct binding and functional assays to determine these values for MEA.

| Compound | Target | Assay Type | Value (IC₅₀/EC₅₀/Kᵢ) | Reference |

| This compound (MEA) | FAAH | Inhibition | Data not available | - |

| NAAA | Inhibition | Data not available | - | |

| PPARα | Activation | Data not available | - | |

| GPR55 | Activation | Data not available | - | |

| TRPV1 | Modulation | Data not available | - | |

| Anandamide (AEA) | FAAH | Inhibition | ~10 µM (Kᵢ) | [1] |

| CB₁ Receptor | Binding | 61-543 nM (Kᵢ) | [2] | |

| TRPV1 | Activation | ~1-5 µM (EC₅₀) | [3] | |

| Palmitoylethanolamide (PEA) | FAAH | Inhibition | ~5 µM (IC₅₀) | [4] |

| NAAA | Substrate | - | [1] | |

| PPARα | Activation | ~3 µM (EC₅₀) | [5] | |

| GPR55 | Activation | 4 nM (EC₅₀) | [6] |

Note: The lack of specific data for MEA highlights a significant gap in the current understanding of its pharmacology.

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to investigate the this compound signaling cascade.

Synthesis of N-Myristoyl-Phosphatidylethanolamine (NMPE)

This protocol is adapted from a method for the synthesis of N-acylated phosphatidylethanolamines.

Materials:

-

Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)

-

Myristoyl chloride

-

Triethylamine (B128534) (TEA)

-

Methanol

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolve DMPE in chloroform in a round-bottom flask.

-

Add a 1.5-fold molar excess of triethylamine to the solution.

-

Slowly add a 1.2-fold molar excess of myristoyl chloride dropwise while stirring at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring by TLC (e.g., using a chloroform:methanol:water solvent system).

-

Once the reaction is complete, wash the organic phase with 0.9% NaCl solution.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

-

Purify the resulting crude NMPE by silica gel column chromatography using a gradient of chloroform and methanol.

-

Combine the fractions containing pure NMPE (as determined by TLC) and evaporate the solvent.

-

Confirm the identity and purity of the synthesized NMPE using mass spectrometry and NMR.

FAAH Inhibition Assay using MEA as a Substrate

This fluorometric assay can be adapted to measure the inhibition of FAAH using MEA as a substrate by quantifying the production of ethanolamine.

Materials:

-

Recombinant human or rat FAAH

-

This compound (MEA)

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

O-phthalaldehyde (OPA) reagent

-

Test inhibitors

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the FAAH enzyme and the test inhibitor dilutions. Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding MEA (substrate) to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and add OPA reagent to each well to react with the ethanolamine produced.

-

Measure the fluorescence (Excitation ~340 nm, Emission ~455 nm).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

PPARα Transactivation Assay

This reporter gene assay is used to determine if MEA can activate PPARα.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

Expression vector for human or mouse PPARα

-

Reporter vector containing a PPAR response element (PPRE) driving a luciferase gene

-

Transfection reagent

-

This compound (MEA)

-

Known PPARα agonist (positive control, e.g., GW7647)

-

Luciferase assay system

Procedure:

-

Co-transfect the hepatoma cells with the PPARα expression vector and the PPRE-luciferase reporter vector.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of MEA, the positive control, or vehicle for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.

-

Plot the fold activation against the concentration of MEA to determine the EC₅₀ value.

Conclusion and Future Directions

This compound is an understudied member of the N-acylethanolamine family with the potential to play a significant role in lipid signaling. The current body of literature lacks specific quantitative data on its interactions with key molecular targets. The experimental protocols provided in this guide offer a framework for researchers to begin to fill these knowledge gaps. Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of MEA at PPARα, GPR55, TRPV1, and other potential targets.

-

In Vivo Studies: Investigating the physiological and pathophysiological roles of MEA in animal models of disease.

-

Metabolomic Analyses: Quantifying the endogenous levels of MEA in various tissues and fluids under different physiological conditions.

A more complete understanding of the this compound signaling cascade will undoubtedly open new avenues for drug discovery and therapeutic intervention in a range of disorders.

References

- 1. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Biological Significance of Myristoyl Ethanolamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl ethanolamide (MEA) is an endogenous fatty acid N-acyl ethanolamine (B43304) that has garnered increasing interest within the scientific community. As a member of the endocannabinoid system, MEA contributes to the complex signaling network that governs various physiological processes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and extraction from biological matrices, a summary of key quantitative data, and a visualization of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this and related lipid mediators.

Introduction and Discovery

The journey to understanding this compound is rooted in the broader exploration of fatty acid amides. A foundational study by Bachur and Udenfriend in 1966 described a microsomal enzymatic system capable of synthesizing fatty acid amides from fatty acids and various amines, including ethanolamine[1][2][3]. This work laid the biochemical groundwork for the existence of N-acyl ethanolamines (NAEs) in biological systems.

While a specific singular "discovery" paper for the natural occurrence of this compound is not prominently cited in the literature, its identification is a result of the advancement of lipidomics and the systematic characterization of the N-acylethanolamine family. It has been identified as a naturally occurring lipid in mammalian tissues, including the brain and cerebrospinal fluid[4][5]. This compound is now recognized as an endogenous cannabinoid analog, contributing to the "entourage effect" by modulating the activity of other endocannabinoids like anandamide[3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-(2-hydroxyethyl)tetradecanamide | [5] |

| Synonyms | N-Myristoylethanolamine, AM3165 | [3][6] |

| CAS Number | 142-58-5 | [6] |

| Molecular Formula | C16H33NO2 | [6] |

| Molecular Weight | 271.4 g/mol | [6] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in DMSO and ethanol | [4] |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of myristoyl chloride with ethanolamine. The following protocol is a representative method.

Materials:

-

Myristoyl chloride

-

Ethanolamine

-

Triethylamine (B128534) (or another suitable base)

-

Dichloromethane (B109758) (or another suitable solvent)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for elution

Procedure:

-

Dissolve ethanolamine and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of myristoyl chloride in dichloromethane to the cooled mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

-

Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Extraction and Quantification of this compound from Brain Tissue

The following protocol outlines a standard procedure for the extraction and quantification of NAEs, including this compound, from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Brain tissue sample

-

Internal standard (e.g., deuterated this compound)

-

Chloroform, Methanol (B129727), Water (for lipid extraction)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Acetonitrile (B52724), Formic acid (for LC-MS/MS)

Procedure:

-

Homogenization: Homogenize the weighed brain tissue sample in a chloroform:methanol (2:1, v/v) mixture containing the internal standard.

-

Lipid Extraction: Perform a liquid-liquid extraction by adding water to the homogenate to induce phase separation. Centrifuge to separate the layers.

-

Organic Phase Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent from the organic phase under a stream of nitrogen.

-

Solid-Phase Extraction (SPE):

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Condition a C18 SPE cartridge with methanol and then water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

-

Elute the NAEs with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

-

-

Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).

-

Use a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode.

-

Quantitative Data

This compound's biological activity is concentration-dependent. The following table summarizes key quantitative data related to its function.

| Parameter | Value | Species/System | Reference |

| Concentration in CSF | ~0.5 - 1.5 ng/mL | Human | [3] |

| FAAH Inhibition (pI50) | ~5 | Rat Brain | [7] |

| PPARα Activation | Activates | In vitro/In vivo | [6][8] |

Note: Specific binding affinities (Ki or EC50) for cannabinoid receptors are not well-documented, suggesting it may act indirectly or on other targets.

Signaling Pathways

This compound exerts its biological effects through at least two primary mechanisms: the inhibition of fatty acid amide hydrolase (FAAH) and the activation of peroxisome proliferator-activated receptor alpha (PPARα).

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA)[9][10][11]. By inhibiting FAAH, this compound increases the synaptic levels and prolongs the action of AEA. This enhancement of AEA signaling at cannabinoid receptors (CB1 and CB2) is a key aspect of the "entourage effect."

Activation of PPARα

This compound, like other NAEs, can directly activate PPARα, a nuclear receptor that functions as a transcription factor[6][8]. Activation of PPARα leads to the regulation of genes involved in lipid metabolism and inflammation. This pathway is distinct from the cannabinoid receptor-mediated effects and contributes to the anti-inflammatory properties of NAEs.

Conclusion

This compound is an important endogenous lipid mediator with multifaceted biological activities. Its discovery and characterization have contributed significantly to our understanding of the endocannabinoid system and its regulation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further research into the therapeutic potential of this compound in a variety of pathological conditions, including inflammatory and neurodegenerative disorders. As analytical techniques continue to improve, a more detailed understanding of the physiological roles of this and other N-acyl ethanolamines will undoubtedly emerge, opening new avenues for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Brain Region-Specific Changes in N-Acylethanolamine Contents with Time of Day - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cannabinoid activation of PPARα; a novel neuroprotective mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Role of Myristoyl Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl ethanolamide (MEA) is an endogenous fatty acid ethanolamide, belonging to the broader class of N-acylethanolamines (NAEs). These lipid signaling molecules are involved in a diverse range of physiological processes, including inflammation, pain perception, and neuroprotection. While other NAEs, such as anandamide (B1667382) (AEA), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA), have been extensively studied, the specific endogenous role of MEA remains less characterized. This technical guide provides a comprehensive overview of the current understanding of MEA, focusing on its biosynthesis, degradation, potential signaling pathways, and methods for its study. Due to the limited availability of data specific to MEA, information from closely related and well-studied NAEs is included to provide a predictive framework for its biological functions.

Biosynthesis and Degradation

The metabolic pathway of MEA is believed to follow the canonical route for NAEs, involving biosynthesis from membrane phospholipids (B1166683) and degradation by hydrolytic enzymes.

Biosynthesis

The primary route for the synthesis of NAEs, including MEA, is a two-step process initiated by the transfer of a fatty acyl group to a phosphatidylethanolamine (B1630911) (PE) backbone.

-

N-acylation of Phosphatidylethanolamine: A myristoyl group is transferred to the amine head group of PE, forming N-myristoyl-phosphatidylethanolamine (NMPE). This reaction is catalyzed by a calcium-dependent or -independent N-acyltransferase (NAT).

-

Hydrolysis of N-acyl-phosphatidylethanolamine: The NMPE intermediate is then hydrolyzed by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield MEA and phosphatidic acid.[1][2][3] NAPE-PLD is a zinc metallohydrolase that exhibits broad substrate specificity, recognizing various N-acyl chains, which suggests it is a key enzyme in the production of MEA.[2]

Biosynthesis of this compound.

Degradation

The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH).[4] FAAH is a serine hydrolase that breaks down MEA into myristic acid and ethanolamine, terminating its signaling activity.[5] While FAAH displays a preference for unsaturated acyl chains like that of anandamide, it is known to hydrolyze a broad range of NAEs.[5][6]

Degradation of this compound.

Quantitative Data

Specific quantitative data for MEA are limited in the current literature. The following tables summarize available data for MEA and related, well-characterized NAEs to provide a comparative context.

Table 1: Receptor Binding Affinities (Ki in nM)

| Compound | CB1 Receptor | CB2 Receptor | PPARα (EC50 in µM) |

| This compound (MEA) | Not Reported | Not Reported | Not Reported |

| Anandamide (AEA) | 61 - 543[7] | 279 - 1940[7] | ~10[8] |

| Palmitoylethanolamide (PEA) | >10,000 | >10,000 | 3[9] |

| Oleoylethanolamide (OEA) | >10,000 | >10,000 | 0.15[10] |

Table 2: Enzyme Kinetics

| Substrate/Inhibitor | Enzyme | Km (µM) | Ki (µM) |

| This compound (MEA) | FAAH | Not Reported | Not Reported |

| Anandamide (AEA) | FAAH | 8.6 - 12.3[11] | - |

| N-Myristoyl-PE (NMPE) | NAPE-PLD | Not Reported | - |

| Various NAPEs | NAPE-PLD | Not Reported | - |

Table 3: Endogenous Levels

| Compound | Tissue/Fluid | Concentration |

| This compound (MEA) | Rat Cerebrospinal Fluid | Low levels detected[3][12] |

| This compound (MEA) | Human Plasma | Excluded from a study due to contamination issues exceeding endogenous levels[13] |

| Anandamide (AEA) | Human Plasma | ~0.05 - 2 ng/mL[1] |

| Palmitoylethanolamide (PEA) | Human Plasma | ~1 - 10 ng/mL[1] |

| Oleoylethanolamide (OEA) | Human Plasma | ~0.5 - 5 ng/mL[1] |

Potential Signaling Pathways

Based on the activities of structurally similar saturated NAEs like PEA, MEA is hypothesized to exert its biological effects through the activation of peroxisome proliferator-activated receptor-alpha (PPARα) and potentially through indirect modulation of the endocannabinoid system.

PPARα Activation

Saturated NAEs are known to be endogenous ligands for PPARα, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. Activation of PPARα by ligands like PEA leads to the transcriptional regulation of genes that can suppress inflammatory responses. This pathway is a strong candidate for mediating the potential anti-inflammatory effects of MEA.

Hypothesized PPARα signaling pathway for MEA.

Indirect Endocannabinoid System Modulation (Entourage Effect)

While MEA is not expected to be a direct agonist for cannabinoid receptors (CB1 and CB2), it may potentiate the effects of endogenous cannabinoids like anandamide by competing for the same degradative enzyme, FAAH. This "entourage effect" would lead to increased levels and prolonged signaling of anandamide.

Potential Therapeutic Relevance

Given the established anti-inflammatory, analgesic, and neuroprotective properties of other NAEs, MEA represents a molecule of interest for drug development.

-

Anti-Inflammatory Effects: By activating PPARα, MEA could potentially modulate inflammatory responses. This is supported by studies on PEA which show potent anti-inflammatory effects in various models.[9]

-

Neuroprotection: NAEs have demonstrated neuroprotective activities in models of neurodegenerative and acute cerebrovascular disorders.[14][15] The potential for MEA to act as a neuroprotective agent warrants further investigation.

-

Neuropathic Pain: The role of NAEs in the management of neuropathic pain is an active area of research.[16][17] By modulating neuroinflammation and neuronal excitability, MEA could have therapeutic potential in this area.

Experimental Protocols

Detailed and validated protocols for the specific analysis of MEA are not widely available. However, established methods for the quantification and biological characterization of other NAEs can be adapted for MEA research.

Quantification of this compound by LC-MS/MS

This protocol is a general guideline for the extraction and quantification of NAEs from plasma and can be optimized for MEA.

General workflow for MEA quantification.

Detailed Methodology:

-

Sample Collection and Storage: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

-

Internal Standard: Prepare a stock solution of a deuterated internal standard, such as MEA-d4, in a suitable organic solvent.

-

Extraction:

-

To 150 µL of plasma, add the internal standard.

-

Perform a liquid-liquid extraction using a mixture of ethyl acetate and hexane (B92381) (9:1, v/v).

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Collect the upper organic layer and evaporate to dryness under a stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase C18 column with a gradient elution, typically using a mobile phase of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for MEA and its internal standard.

-

-

Quantification: Generate a standard curve using known concentrations of MEA and its internal standard to quantify the amount of MEA in the samples.

In Vitro Anti-Inflammatory Activity Assay

This protocol describes a general method to assess the anti-inflammatory potential of MEA by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated microglial cells.

Detailed Methodology:

-

Cell Culture: Culture a suitable microglial cell line (e.g., BV-2 or primary microglia) in appropriate media.

-

Treatment:

-

Pre-treat the cells with various concentrations of MEA for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle control (no MEA) and a negative control (no LPS).

-

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

-

Data Analysis: Compare the levels of cytokines in the MEA-treated groups to the LPS-only control group to determine the inhibitory effect of MEA.

Conclusion

This compound is an understudied member of the N-acylethanolamine family with the potential for significant endogenous roles in inflammation, neuroprotection, and pain modulation. While direct experimental data on MEA is currently scarce, its structural similarity to other well-characterized NAEs, such as PEA, provides a strong rationale for its investigation as a PPARα agonist and an indirect modulator of the endocannabinoid system. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further explore the biochemistry, pharmacology, and therapeutic potential of this endogenous lipid. Future studies focusing on the direct quantification of MEA in human tissues, characterization of its receptor binding and enzyme kinetics, and elucidation of its specific signaling pathways will be crucial for a comprehensive understanding of its physiological and pathophysiological significance.

References

- 1. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientificarchives.com [scientificarchives.com]

- 11. Frontiers | Endocannabinoid Modulation of Microglial Phenotypes in Neuropathology [frontiersin.org]

- 12. caymanchem.com [caymanchem.com]

- 13. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An anatomical and temporal portrait of physiological substrates for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical Efficacy of Endocannabinoid-Mimetic Fatty Acid Amide as a Skin-Soothing Ingredient [mdpi.com]

The Pharmacological Profile of Myristoyl Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl ethanolamide is an endogenous fatty acid ethanolamide, belonging to the N-acylethanolamine (NAE) family of lipid signaling molecules. While research directly focused on this compound is nascent, its pharmacological profile is largely inferred from its close and extensively studied analogue, palmitoylethanolamide (B50096) (PEA). This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and delves into the detailed pharmacological and therapeutic landscape of NAEs, using PEA as a primary exemplar. This includes a review of its proposed mechanisms of action, such as the "entourage effect" and interaction with peroxisome proliferator-activated receptor alpha (PPAR-α), its biosynthesis and degradation pathways, and its potential therapeutic applications in inflammatory and neurodegenerative conditions. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this class of compounds.

Introduction

N-acylethanolamines (NAEs) are a class of endogenous bioactive lipids that play a crucial role in various physiological processes. This compound, the amide of myristic acid and ethanolamine, is a member of this family.[1][2] While detected in biological systems, such as rat cerebrospinal fluid, its specific physiological roles are yet to be fully elucidated.[2][3] The broader family of NAEs, particularly palmitoylethanolamide (PEA), has garnered significant scientific interest for its anti-inflammatory, analgesic, and neuroprotective properties.[4][5][6] This document synthesizes the available information on this compound and provides a detailed pharmacological profile based on the current understanding of PEA and other related NAEs.

Physicochemical Properties of this compound

This compound is a crystalline solid with the following properties:

| Property | Value | Reference |

| Chemical Name | N-(2-hydroxyethyl)-tetradecanamide | [2][3] |

| Synonyms | AM3165, Comperlan MM, Schercomid MME | [2][7] |

| CAS Number | 142-58-5 | [2][3][7] |

| Molecular Formula | C16H33NO2 | [2][3][7] |

| Molecular Weight | 271.4 g/mol | [2][3][7] |

| Purity | ≥98% | [2][3][8] |

| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml | [2][7][9] |

| Storage | -20°C | [2][9] |

| Stability | ≥ 4 years | [2] |